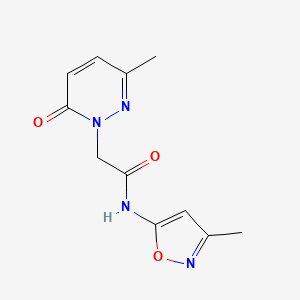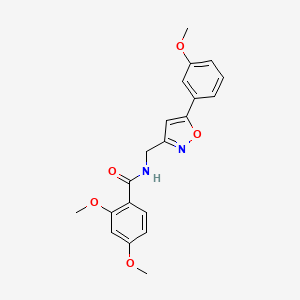![molecular formula C12H15Br B2578827 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene CAS No. 1181747-75-0](/img/structure/B2578827.png)
4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene is an organic compound with the molecular formula C12H15Br. This compound is characterized by a bromobut-1-en-1-yl group attached to a dimethylbenzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene typically involves the bromination of but-1-ene followed by a coupling reaction with 1,2-dimethylbenzene. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The double bond in the butenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 4-[(1E)-4-hydroxybut-1-en-1-yl]-1,2-dimethylbenzene.
Oxidation: Formation of 4-[(1E)-4-oxobut-1-en-1-yl]-1,2-dimethylbenzene.
Reduction: Formation of 4-bromo-1-butyl-1,2-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene is used in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials science research.
Wirkmechanismus
The mechanism of action of 4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved can vary widely based on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1E)-4-bromobut-1-en-1-yl]benzene
- 4-[(1E)-4-chlorobut-1-en-1-yl]-1,2-dimethylbenzene
- 4-[(1E)-4-bromobut-1-en-1-yl]-1,3-dimethylbenzene
Uniqueness
4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene is unique due to the specific positioning of the bromobut-1-en-1-yl group on the 1,2-dimethylbenzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specialized research applications where precise molecular interactions are required .
Eigenschaften
IUPAC Name |
4-[(E)-4-bromobut-1-enyl]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h3,5-7,9H,4,8H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAQEBBJZFBDKR-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CCCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2578744.png)
![4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)



![N-(2-chlorobenzyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2578752.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)

![ethyl 4-(2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2578765.png)

